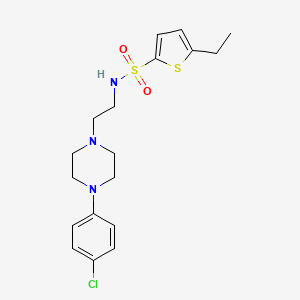

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

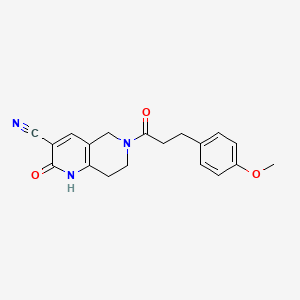

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide, also known as TASP0433864, is a small molecule drug candidate that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of various diseases.

Applications De Recherche Scientifique

Antibacterial, Antifungal, and Anthelmintic Applications

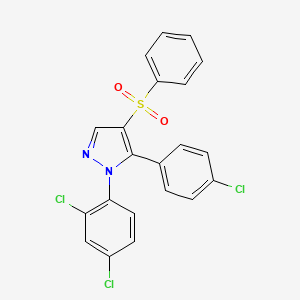

Compounds similar to N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. Some of these compounds have shown significant biological activities. Their molecular docking to target protein crystal structures indicated good correlation of binding energy with the observed in vitro data for active compounds. Additionally, certain derivatives have been explored for fingerprint detection on flat surfaces, enhancing forensic science applications (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Antiviral Activity

Starting from 4-chlorobenzoic acid, derivatives have been synthesized and shown to possess anti-tobacco mosaic virus activity. This research points to the potential antiviral applications of such compounds, indicating their relevance in the development of new antiviral drugs (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

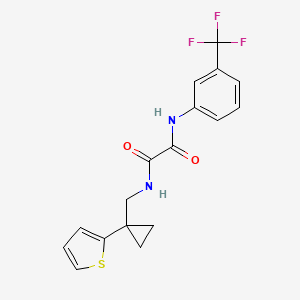

Anticancer Activity

Novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have been synthesized and evaluated for their in vitro anticancer activity. One prominent compound showed good activity and selectivity toward subpanels of leukemia, colon cancer, and melanoma, highlighting the therapeutic potential of these derivatives in cancer treatment (Szafrański & Sławiński, 2015).

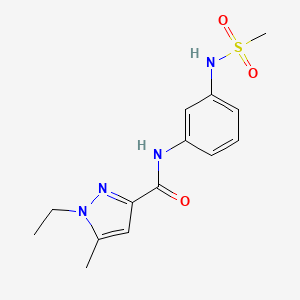

Antimicrobial Activity

Bifunctional sulfonamide-amide derivatives have been synthesized and demonstrated significant in vitro antibacterial and antifungal activities against all tested bacterial and fungal strains. This research underscores the versatility of such compounds in addressing various microbial infections (Abbavaram & Reddyvari, 2013).

Melanocortin-4 Receptor Ligands

Derivatives from trans-4-(4-chlorophenyl)tetrahydrothiophene-3-carboxylic acid and its S-oxide and sulfone have been studied for their binding affinities at the human melanocortin-4 receptor. These compounds have shown varying potency, contributing to research in metabolic disorders and obesity (Tran, Chen, Tucci, Jiang, Fleck, & Chen, 2008).

Mécanisme D'action

Mode of Action

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide: acts as a potent, selective ligand for the D4 dopamine receptor . It binds to this receptor, influencing the signaling pathways associated with it .

Pharmacokinetics

The ADME properties of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide It is soluble in dmso , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide ’s action are primarily related to its interaction with the D4 dopamine receptor . By acting on this receptor, it can influence various neurological processes, potentially affecting mood, motivation, and pleasure .

Propriétés

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O2S2/c1-2-17-7-8-18(25-17)26(23,24)20-9-10-21-11-13-22(14-12-21)16-5-3-15(19)4-6-16/h3-8,20H,2,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUNRNKKSZDKQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715634.png)

![1-[(3,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2715635.png)

![6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2715636.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2715642.png)

![N'-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2715645.png)

![7-methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2715651.png)

![N-(4-ethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2715652.png)